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Compound of Interest

5-Phenyl-5-propylimidazolidine-
2,4-dione

Cat. No.: B1266540

Compound Name:

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a critical class
of heterocyclic compounds in medicinal chemistry. These molecules exhibit a wide range of
pharmacological activities, including anticonvulsant, antiarrhythmic, and hypoglycemic
properties. 5-Phenyl-5-propylimidazolidine-2,4-dione is a 5,5-disubstituted hydantoin
derivative. The synthesis of such compounds is most commonly and efficiently achieved
through the Bucherer-Bergs reaction. This multicomponent reaction provides a direct and
straightforward route to 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and
ammonium carbonate.

Principle of the Method

The synthesis protocol described herein utilizes the Bucherer-Bergs reaction, starting from
propiophenone (phenyl propyl ketone). The reaction involves the condensation of the ketone
with potassium cyanide and ammonium carbonate in an aqueous ethanol solution. The mixture
is heated under reflux to facilitate the formation of the hydantoin ring structure. The reaction
proceeds through the initial formation of an aminonitrile intermediate, which then undergoes
cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final 5-Phenyl-
5-propylimidazolidine-2,4-dione product. The product is typically a crystalline solid that can
be easily isolated and purified by recrystallization.
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Experimental Protocol

Materials and Equipment

e Reagents:

[¢]

Propiophenone (Phenyl propyl ketone)

o

Potassium Cyanide (KCN)

o

Ammonium Carbonate ((NH4)2COs)

[¢]

Ethanol (95%)

Deionized Water

[¢]

o

Concentrated Hydrochloric Acid (HCI)

e Equipment:

o 250 mL Round-bottom flask

o Reflux condenser

o Heating mantle with magnetic stirrer

o Magnetic stir bar

o Beakers and Erlenmeyer flasks

o Graduated cylinders

o Buchner funnel and filter flask

o Filter paper

o Melting point apparatus

o Fume hood
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WARNING: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated
fume hood. Avoid contact with skin, eyes, and clothing. Do not allow potassium cyanide to
come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All
equipment should be decontaminated with a bleach solution after use.

Procedure

e Reaction Setup: In a 250 mL round-bottom flask, combine ammonium carbonate (e.g., 15.4
g, 0.16 mol) and 60 mL of deionized water. Stir the mixture until the solid is mostly dissolved.

o Addition of Reagents: To the flask, add 60 mL of 95% ethanol. Subsequently, add potassium
cyanide (e.g., 5.2 g, 0.08 mol). Stir the mixture for 5-10 minutes. In a separate beaker,
dissolve propiophenone (e.g., 5.36 g, 0.04 mol) in 20 mL of 95% ethanol.

e Initiating the Reaction: Add the propiophenone solution to the round-bottom flask. Equip the
flask with a reflux condenser and a magnetic stir bar.

o Reflux: Place the setup on a heating mantle and heat the mixture to reflux (approximately
80-90°C) with continuous stirring. Maintain the reflux for 8-10 hours.

o Product Precipitation: After the reflux period, turn off the heat and allow the solution to cool to
room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the
product.

« Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the
precipitate thoroughly with cold deionized water to remove any unreacted salts.

 Purification: Purify the crude 5-Phenyl-5-propylimidazolidine-2,4-dione by recrystallization
from an aqueous ethanol solution. Dissolve the solid in a minimum amount of hot ethanol
and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form
crystals.

e Drying and Characterization: Filter the purified crystals, wash with a small amount of cold
water, and dry them in a desiccator. Determine the yield, melting point, and characterize the
final product using spectroscopic methods (IR, *H NMR, 13C NMR).

Data Presentation
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Table 1: Reagents and Reaction Conditions

Parameter Value Moles (mol) Molar Ratio
Propiophenone 5.36¢ 0.04 1
Potassium Cyanide 5.20¢g 0.08 2
Ammonium Carbonate 15.4 g 0.16 4

80 mL Ethanol / 60
Solvent - -
mL Water

Reaction Temperature  Reflux (~80-90 °C) - -

Reaction Time 8-10 hours - -

Table 2: Expected Product Characteristics

Property Expected Value Notes

5-Phenyl-5-
Product Name T o ) -
propylimidazolidine-2,4-dione

Molecular Formula C12H14N202 -
Molecular Weight 218.25 g/mol -
) ) ) Based on similar hydantoin

Appearance White crystalline solid

compounds.

Analogous to the synthesis of
Expected Yield 60-75% 5-ethyl-5-phenyl-hydantoin

(66% yield).

The closely related 5-ethyl-5-
Melting Point ~190-210 °C phenyl-hydantoin melts at

202°C.

Table 3: Expected Spectroscopic Data
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. Expected Peaks/Shifts .
Technique Assignment
(ppm or cm™?)

FTIR (KBr, cm™1) ~3250 (broad), ~3050 N-H stretching
Aliphatic C-H stretchin ropyl
~2960, ~2870 P 9 (propy
group)
C=0 stretching (hydantoin
~1770, ~1715 )
ring)
~1600, ~1490 Aromatic C=C stretching
1H NMR (DMSO-ds, ppm) ~10.7 (s, 1H), ~8.5 (s, 1H) N1-H and N3-H protons
Aromatic protons (phenyl
~7.27.5 (m, 5H) P (pheny
group)
~2.0-2.2 (m, 2H) -CH2-CH2-CHs
~1.0-1.2 (m, 2H) -CH2-CH2-CHs
~0.8 (t, 3H) -CH2-CH2-CHs
13C NMR (DMSO-ds, ppm) ~175, ~156 C4=0 and C2=0 carbons
~140 Quaternary aromatic carbon
~128, ~127, ~125 Aromatic CH carbons
~65 Quaternary C5 carbon
Propyl group carbons (-
~42,~17,~14 pyLgrotp (
CH2CH2CHs3)
Visualizations
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Caption: Experimental workflow for the synthesis of 5-Phenyl-5-propylimidazolidine-2,4-

dione.
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Caption: Simplified mechanism of the Bucherer-Ber
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 To cite this document: BenchChem. [Application Notes: Synthesis of 5-Phenyl-5-
propylimidazolidine-2,4-dione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266540#synthesis-protocol-for-5-phenyl-5-
propylimidazolidine-2-4-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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